molecular formula C4H3Cl2NO2 B14463780 3,4-Dichloropyrrolidine-2,5-dione CAS No. 71216-30-3

3,4-Dichloropyrrolidine-2,5-dione

Cat. No.: B14463780
CAS No.: 71216-30-3
M. Wt: 167.97 g/mol
InChI Key: PNOQDONZIUXXMM-UHFFFAOYSA-N
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Description

3,4-Dichloropyrrolidine-2,5-dione is a chemical compound with the molecular formula C₄H₃Cl₂NO₂ and a molecular weight of 167.978 g/mol It is a derivative of pyrrolidine-2,5-dione, featuring two chlorine atoms at the 3 and 4 positions of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloropyrrolidine-2,5-dione typically involves the chlorination of pyrrolidine-2,5-dione. One common method includes the reaction of pyrrolidine-2,5-dione with chlorine gas in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine-2,5-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3,4-Dichloropyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound without chlorine substitutions.

    3-Chloropyrrolidine-2,5-dione: A mono-chlorinated derivative.

    4-Chloropyrrolidine-2,5-dione: Another mono-chlorinated derivative.

Uniqueness: 3,4-Dichloropyrrolidine-2,5-dione is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

71216-30-3

Molecular Formula

C4H3Cl2NO2

Molecular Weight

167.97 g/mol

IUPAC Name

3,4-dichloropyrrolidine-2,5-dione

InChI

InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)

InChI Key

PNOQDONZIUXXMM-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)NC1=O)Cl)Cl

Origin of Product

United States

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